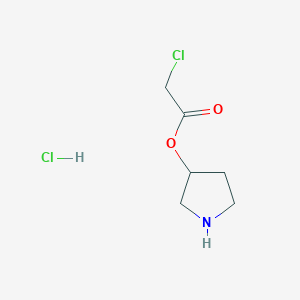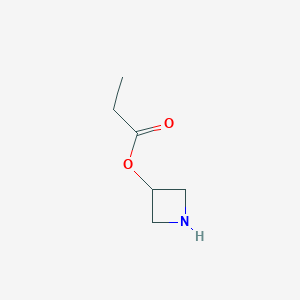
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine
Overview
Description
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is a halogenated heterocycle . It has an empirical formula of C11H16ClN3 and a molecular weight of 225.72 . This compound is usually available in solid form .
Molecular Structure Analysis
The SMILES string representation of 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is ClC1=CC(CC)=NC(N2CCCCC2)=N1 . The InChI representation is 1S/C11H16ClN3/c1-2-9-8-10(12)14-11(13-9)15-6-4-3-5-7-15/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is a solid . It has an empirical formula of C11H16ClN3 and a molecular weight of 225.72 .Scientific Research Applications
Nonlinear Optical Properties and Electronic Structure
- Pyrimidine derivatives, including structures similar to 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine, have been explored for their nonlinear optical (NLO) properties. Research indicates that these compounds, due to their pyrimidine rings, show promising applications in nonlinear optics fields. The structural parameters and electronic properties of such derivatives have been analyzed using density functional theory (DFT), demonstrating significant NLO character, which is crucial for optoelectronic applications (Hussain et al., 2020).
Tritiation Studies
- Pyrimidine derivatives, including compounds structurally related to 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine, have been studied for tritiation, a process where a hydrogen atom is replaced by tritium. Such research is vital for labeling compounds in biological studies and for understanding the behavior of pyrimidine derivatives in various reactions (Măntescu et al., 1965).
Antiviral Activity
- Research has been conducted on pyrimidine derivatives for their potential antiviral properties. 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine-like compounds have been synthesized and tested for antiviral activity, showing effectiveness against certain viruses. This suggests their potential use in developing antiviral medications (Hocková et al., 2003).
Biological Activity and Synthesis
- The pyrimidine scaffold, which is a part of 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine, is fundamental in synthesizing biologically active compounds. Studies have focused on creating novel pyrimidine-based compounds and evaluating their biological activities, including antimicrobial and antiamoebic properties. This research underscores the versatility of pyrimidine derivatives in pharmacology (Azab, 2008).
Sigma-1 Receptor Antagonists
- Research involving pyrimidine derivatives has led to the discovery of novel sigma-1 receptor antagonists. These compounds, including those with structures akin to 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine, have been synthesized and evaluated for their potential in treating neuropathic pain, demonstrating the therapeutic potential of pyrimidine derivatives in pain management (Lan et al., 2014).
properties
IUPAC Name |
4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-2-9-5-3-4-6-15(9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNVCNQVGGQFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240955 | |
| Record name | Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine | |
CAS RN |
1219967-57-3 | |
| Record name | Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)





![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)





